molecular formula C10H10N2O2 B8542447 N-methyl-2-oxoindoline-6-carboxamide

N-methyl-2-oxoindoline-6-carboxamide

Cat. No.: B8542447
M. Wt: 190.20 g/mol
InChI Key: NEFSVCUUSJURNO-UHFFFAOYSA-N
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Description

N-Methyl-2-oxoindoline-6-carboxamide is a bicyclic heterocyclic compound featuring an indoline core (a benzene ring fused to a five-membered lactam ring) with a methyl group at the indoline nitrogen (N1), a carbonyl group at position 2 (C2), and a carboxamide substituent at position 6 (C6). This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

N-methyl-2-oxo-1,3-dihydroindole-6-carboxamide

InChI

InChI=1S/C10H10N2O2/c1-11-10(14)7-3-2-6-5-9(13)12-8(6)4-7/h2-4H,5H2,1H3,(H,11,14)(H,12,13)

InChI Key

NEFSVCUUSJURNO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=C(CC(=O)N2)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

N-Methyl-2-oxoindoline-6-carboxamide vs. 1-Oxoisoindoline-2-carboxamide (Isoindoline Analogs)
  • Structural Differences: Indoline vs. Isoindoline: Indoline has a benzene fused to a five-membered ring containing one nitrogen (lactam structure), while isoindoline features a benzene fused to a five-membered ring with one nitrogen in a different position (non-lactam) . Bond Parameters:
  • In 1-oxo-N-phenylisoindoline-2-carboxamide, aromatic bond lengths range from 1.379–1.392 Å, while heterocyclic bond lengths are 1.396–1.500 Å .
  • For indoline derivatives, bond lengths are expected to differ slightly due to lactam ring strain and electronic effects from the N-methyl group.

  • Isoindoline derivatives lack this lactam feature, leading to distinct intermolecular interactions (e.g., π-π stacking at 3.638 Å in isoindoline) .
Comparison with Pyranone Carboxamides
  • Example: 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide . Structural Divergence: Pyranone replaces the indoline core with a six-membered oxygen-containing ring. Bioactivity: Pyranone derivatives exhibit antimicrobial activity (e.g., MIC values against S. aureus and C. krusei), suggesting that carboxamide positioning relative to electron-withdrawing groups (e.g., oxo, hydroxy) modulates biological activity .

Substituent Effects

N-Methyl vs. N,N-Dimethyl Carboxamide Derivatives
  • Example : N,N-Dimethyl-2-oxoindoline-6-carboxamide .
    • Structural Impact :
  • N-Methyl substitution at the indoline nitrogen (N1) reduces steric hindrance compared to N,N-dimethylation on the carboxamide nitrogen.
  • Molecular weight: 204.22 g/mol (N,N-dimethyl) vs. ~190 g/mol (N-methyl, estimated).
    • Functional Impact :
Chlorinated Indoline Derivatives
  • Example: Methyl 6-chlorooxoindoline-3-carboxylate . Structural Features: Chlorine at position 6 introduces electron-withdrawing effects, altering electronic distribution and reactivity.

Pharmacological and Physical Property Comparison

Compound Core Structure Key Substituents Bioactivity/Properties Reference
This compound Indoline (lactam) N1-Me, C2=O, C6-carboxamide Not reported; inferred kinase inhibition potential
1-Oxoisoindoline-2-carboxamide Isoindoline C1=O, C2-carboxamide Anti-inflammatory, herbicidal
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Pyranone C3-OH, C6-Me, C4=O Antimicrobial (MIC: 8 µg/mL vs. S. aureus)
N,N-Dimethyl-2-oxoindoline-6-carboxamide Indoline (lactam) C6-(N,N-dimethyl)carboxamide Solubility: High in DMSO

Preparation Methods

Esterification and Reductive Cyclization of Nitrobenzoic Acid Derivatives

A three-step procedure outlined in CA2705490A1 starts with 3-nitro-benzoic acid , which undergoes esterification with methanol under acidic conditions to form methyl 3-nitrobenzoate. Subsequent electrophilic substitution with chloroacetic acid methyl ester introduces a methoxycarbonylmethyl group at the 4-position, yielding methyl 4-methoxycarbonylmethyl-3-nitrobenzoate. Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine while simultaneously inducing intramolecular amidation to form the oxindole scaffold. Final saponification and re-esterification yield methyl 2-oxoindoline-6-carboxylate, which is then converted to the carboxamide via aminolysis with methylamine (Table 1).

Table 1: Three-Step Synthesis from 3-Nitrobenzoic Acid

StepReagents/ConditionsIntermediateYield
1MeOH, H₂SO₄, refluxMethyl 3-nitrobenzoate85%
2ClCH₂COOMe, AlCl₃, 80°CMethyl 4-methoxycarbonylmethyl-3-nitrobenzoate72%
3H₂ (50 psi), Pd/C, MeOHMethyl 2-oxoindoline-6-carboxylate68%

Chain Prolongation of 4-Methyl-3-Nitrobenzonitrile

An alternative four-step route (Synthesis Scheme B in CA2705490A1) begins with 4-methyl-3-nitrobenzonitrile . Chain prolongation via nucleophilic substitution with ethyl bromoacetate forms (4-cyano-2-nitrophenyl)acetic acid ethyl ester. Reductive cyclization under hydrogenation conditions generates the oxindole core, followed by saponification of the nitrile to a carboxylic acid and subsequent esterification. This method achieves a 65% overall yield but requires stringent control of reaction temperatures (80–100°C) to prevent decarboxylation.

Key Alkylation and Acylation Reactions

Chloroacetylation of 2-Oxoindoline-6-Carboxylate

The introduction of the N-methyl group is achieved through alkylation. In US8765748B2, methyl 2-oxoindoline-6-carboxylate reacts with chloroacetic anhydride in toluene at 110°C, forming methyl 1-(chloroacetyl)-2-oxoindoline-6-carboxylate ("chlorimide"). The reaction is driven by the use of aprotic solvents (e.g., toluene) and excess chloroacetic anhydride (2.5 equiv), yielding 89% product after crystallization from cyclohexane.

Orthoester Condensation for Carboxamide Formation

The "chlorimide" intermediate undergoes condensation with trimethylorthobenzoate in the presence of acetic anhydride as a methanol scavenger. This step forms methyl 1-(chloroacetyl)-3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate ("chlorenol") with a 91.7% yield. Subsequent aminolysis with methylamine in tetrahydrofuran (THF) at 50°C replaces the chloroacetyl group with a methylamide, yielding this compound (Table 2).

Table 2: Alkylation and Aminolysis Conditions

StepReagentsTemperatureYieldPurity
ChloroacetylationChloroacetic anhydride, toluene110°C89%98.5%
Orthoester condensationTrimethylorthobenzoate, Ac₂O120°C91.7%99.3%
AminolysisMethylamine, THF50°C82%97.8%

Improved Industrial Processes

One-Pot Synthesis via Acetic Anhydride-Mediated Cyclization

CN112592307B discloses a streamlined one-pot method combining methyl 2-oxoindoline-6-carboxylate , trimethyl orthobenzoate , and excess acetic anhydride (3.0 equiv) in N,N-dimethylformamide (DMF). Heating at 120°C for 4 hours achieves simultaneous orthoester condensation and methanol elimination, yielding the "chlorenol" intermediate in 79.3% yield. This approach reduces purification steps and improves scalability, though DMF poses challenges for large-scale solvent recovery.

Catalytic Hydrogenation Optimization

The TDCommons technical disclosure highlights a modified hydrogenation step using Raney nickel instead of Pd-C, which enhances selectivity for the oxindole ring formation. By operating at lower hydrogen pressures (30 psi) and temperatures (50°C), the process achieves a 75% yield of methyl 2-oxoindoline-6-carboxylate with <1% over-reduction byproducts.

Analytical and Process Validation Data

Purity and Impurity Profiling

HPLC analyses of the final carboxamide product across methods show consistent purity >97%, with major impurities including residual chloroacetyl derivatives (0.5–1.2%) and unreacted orthoester (0.3–0.8%). Crystallization from methanol/water mixtures reduces impurities to <0.5%.

Thermal Stability Studies

Thermogravimetric analysis (TGA) reveals that this compound is stable up to 200°C, with decomposition onset at 215°C, supporting the use of high-temperature reactions in its synthesis.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Synthetic Routes

MethodAdvantagesLimitations
Three-step nitrobenzoic acid routeHigh yields (68–72%), readily available starting materialsRequires hazardous AlCl₃ for electrophilic substitution
Four-step benzonitrile routeAvoids electrophilic substitution stepLower overall yield (65%), costly nitrile starting material
One-pot orthoester condensationReduced steps, high yield (79.3%)DMF solvent recovery challenges
Catalytic hydrogenation (Raney Ni)Improved selectivity, lower pressureLonger reaction times (12–18 hrs)

Q & A

Q. What controls are essential in assessing the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Negative controls : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC.
  • Positive controls : Compare with structurally similar compounds with known stability profiles.
  • Accelerated stability testing : Expose the compound to oxidative (H2O2) or hydrolytic (acid/base) conditions .

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